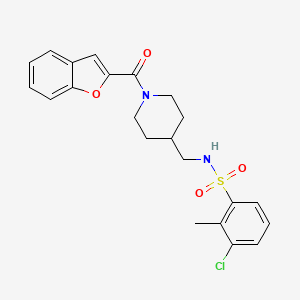

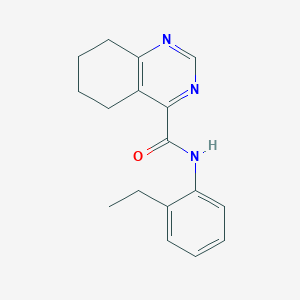

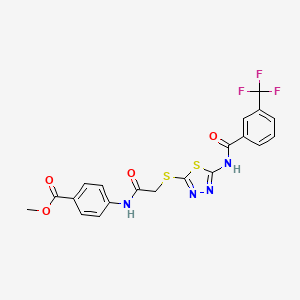

![molecular formula C15H16BrNO3 B2750769 4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol CAS No. 1232805-95-6](/img/structure/B2750769.png)

4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C17H20BrNO3 and a molecular weight of 366.25 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a key intermediate for preparing the Coenzyme Qn family was prepared in an excellent yield by a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions .Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenol group with a bromine atom and a [(3,4-dimethoxyphenyl)amino]methyl group attached to it .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Intermediate in Organic Synthesis : The compound and its derivatives are pivotal in the synthesis of more complex molecules. For instance, it serves as a key intermediate in the synthesis of indazol derivatives and bromophenols, demonstrating its versatility in contributing to the creation of novel chemical entities with potential biological activities (Sucrow, Fehlauer, & Sandmann, 1977); (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).

Role in Synthesis of Antioxidants : It is involved in the synthesis of antioxidants, where derivatives have shown effective antioxidant power, indicating their potential in the development of novel antioxidant agents (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).

Biological Applications

Potential in Drug Development : Derivatives of 4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol have been studied for their inhibitory properties against human cytosolic carbonic anhydrase II, showcasing their potential as leads for generating novel carbonic anhydrase inhibitors. These inhibitors are valuable drug candidates for the treatment of various conditions, such as glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Antioxidant Properties : The synthesis and evaluation of bromophenols derived from the compound have highlighted their significant antioxidant and radical scavenging activities, comparing favorably to synthetic standard antioxidants. This suggests their utility in developing therapeutic agents aimed at combating oxidative stress (Balaydın et al., 2010).

Environmental and Catalytic Studies

Environmental Degradation : Studies have explored the biodegradation and environmental fate of bromophenols, indicating the importance of understanding their impact on ecosystems and their potential biotransformation products (O'connor & Young, 1989); (Jiang et al., 2014).

Catalytic Applications : The compound's derivatives have been examined for their catalytic properties, including their role in oxidation processes and potential applications in environmental remediation and synthetic chemistry, underscoring the multifaceted utility of bromophenols in catalysis and environmental science (Jiang et al., 2014).

Eigenschaften

IUPAC Name |

4-bromo-2-[(3,4-dimethoxyanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO3/c1-19-14-6-4-12(8-15(14)20-2)17-9-10-7-11(16)3-5-13(10)18/h3-8,17-18H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETDVZRSZFQAFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Br)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

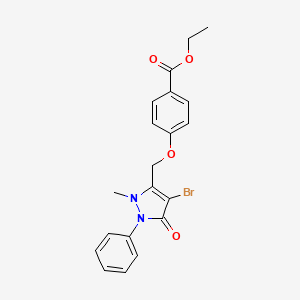

![(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2750692.png)

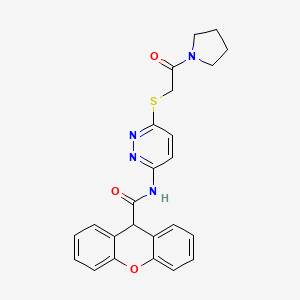

![4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2750695.png)

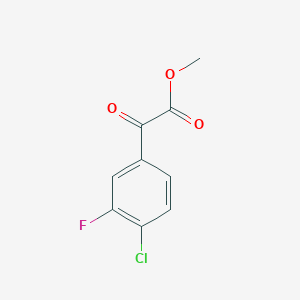

![8-(4-Fluorophenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2750704.png)

![2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine](/img/structure/B2750709.png)